N-(3-cyanophenyl)-2-iodobenzamide
Description
N-(3-Cyanophenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl group attached to a 3-cyanophenylamine moiety. Its molecular formula is C₁₄H₁₀IN₂O, with a molecular weight of 356.15 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The iodine atom at the 2-position of the benzoyl group enhances reactivity in cross-coupling reactions, while the cyano group at the meta position of the phenyl ring influences electronic properties and biological interactions .
Properties
Molecular Formula |
C14H9IN2O |
|---|---|
Molecular Weight |
348.14 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H9IN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18) |
InChI Key |
XPVOANIQPHEJEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Iodo vs. Bromo Substitution
Replacing iodine with bromine in the benzamide scaffold (e.g., 2-bromo-benzamide) results in comparable yields but requires extended reaction times. For instance, in Cu(I)-catalyzed domino reactions, 2-iodobenzamide derivatives achieve similar yields (~75–80%) as brominated analogs but with shorter reaction durations (12–18 hours vs. 24+ hours) .
Positional Isomerism (Meta vs. Para Substitution)
- 3-Cyanophenyl vs. 4-Cyanophenyl: In HIV-1 RNase H/IN inhibition studies, replacing the 4-cyanophenyl group with 3-cyanophenyl reduces dual inhibitory activity. For example, compound 80 (3-cyanophenyl) shows reduced IC₅₀ values (RNase H: 1.77 µM; IN: 1.18 µM) compared to para-substituted analogs, which exhibit higher selectivity for RNase H .
- 2-Iodo vs. 4-Iodo Benzamides: N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) demonstrates high tumor uptake in melanoma imaging (60 min post-injection: 6.5% ID/g in murine B16 melanoma), whereas 2-iodo analogs like BZA2 show similar diagnostic sensitivity (81%) but differ in biodistribution due to iodine positioning .
Antiviral Activity
- Meta-Substituted Analogs: Compounds with 3-cyanophenyl groups exhibit balanced inhibition of HIV-1 RNase H and integrase (IC₅₀ ratio ~1.5), whereas para-substituted derivatives are more selective for RNase H .
Melanoma Imaging
- BZA Derivatives: 4-Iodo-benzamides like BZA show tumor/nontumor ratios of 37:1 (tumor/blood) and 147:1 (tumor/brain) in preclinical models, outperforming 2-iodo analogs in specificity .
Physicochemical Properties
Key Research Findings
Substituent Position Dictates Activity: Meta-substituted 3-cyanophenyl groups reduce dual HIV-1 enzyme inhibition compared to para-substituted analogs, highlighting the importance of electronic effects .
Iodine Enhances Reactivity : 2-Iodobenzamides enable faster synthesis of heterocycles than brominated counterparts, making them preferred substrates in Cu-catalyzed reactions .
Imaging Agent Potential: 4-Iodo-benzamides like BZA are superior in melanoma detection due to higher tumor-to-background ratios, though 2-iodo derivatives remain under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
